molecular formula C6H2F4O3S B14667115 2,3,5,6-Tetrafluorobenzene-1-sulfonic acid CAS No. 40707-55-9

2,3,5,6-Tetrafluorobenzene-1-sulfonic acid

Cat. No.: B14667115
CAS No.: 40707-55-9
M. Wt: 230.14 g/mol
InChI Key: ACIDSZRFMFAMAG-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorobenzene-1-sulfonic acid is an aromatic sulfonic acid derivative characterized by the presence of four fluorine atoms attached to the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluorobenzene-1-sulfonic acid typically involves the sulfonation of 2,3,5,6-tetrafluorobenzene. This can be achieved by reacting 2,3,5,6-tetrafluorobenzene with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-sulfonation and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures consistent product quality and scalability. The use of advanced purification techniques, such as crystallization and distillation, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluorobenzene-1-sulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the sulfonic acid group.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2,3,5,6-Tetrafluorobenzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluorobenzene-1-sulfonic acid involves its ability to participate in various chemical reactions due to the presence of the sulfonic acid group and the electron-withdrawing fluorine atoms. These functional groups influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluorobenzene: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.

    Benzene-1-sulfonic acid: Does not have fluorine atoms, resulting in different chemical properties and reactivity.

    2,3,5,6-Tetrafluorobenzene-1,4-disulfonic acid: Contains two sulfonic acid groups, leading to different reactivity and applications.

Uniqueness

2,3,5,6-Tetrafluorobenzene-1-sulfonic acid is unique due to the combination of fluorine atoms and the sulfonic acid group. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

40707-55-9

Molecular Formula

C6H2F4O3S

Molecular Weight

230.14 g/mol

IUPAC Name

2,3,5,6-tetrafluorobenzenesulfonic acid

InChI

InChI=1S/C6H2F4O3S/c7-2-1-3(8)5(10)6(4(2)9)14(11,12)13/h1H,(H,11,12,13)

InChI Key

ACIDSZRFMFAMAG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)S(=O)(=O)O)F)F

Origin of Product

United States

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